molecular formula C7H6BrIN2O B13684633 4-Bromo-3-iodobenzohydrazide

4-Bromo-3-iodobenzohydrazide

Cat. No.: B13684633
M. Wt: 340.94 g/mol
InChI Key: RJCGMCPCHATWDB-UHFFFAOYSA-N
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Description

4-Bromo-3-iodobenzohydrazide is an organic compound with the molecular formula C7H6BrIN2O. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and iodine atoms, and the carboxylic acid group is converted to a hydrazide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the bromination and iodination of benzoic acid to form 4-bromo-3-iodobenzoic acid, which is then converted to the hydrazide using hydrazine hydrate under reflux conditions .

Industrial Production Methods: While specific industrial production methods for 4-Bromo-3-iodobenzohydrazide are not widely documented, the general approach involves large-scale halogenation reactions followed by hydrazide formation. The process requires careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-iodobenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Bromo-3-iodobenzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-3-iodobenzohydrazide involves its interaction with various molecular targets. The hydrazide group can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and enzyme activities. The bromine and iodine atoms contribute to the compound’s reactivity and ability to undergo substitution reactions, which can modify its biological activity .

Comparison with Similar Compounds

  • 4-Bromo-3-chlorobenzohydrazide
  • 4-Iodo-3-nitrobenzohydrazide
  • 4-Bromo-3-fluorobenzohydrazide

Comparison: 4-Bromo-3-iodobenzohydrazide is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity and chemical properties compared to similar compounds. The combination of these halogens enhances its potential for diverse chemical transformations and applications in various fields .

Properties

Molecular Formula

C7H6BrIN2O

Molecular Weight

340.94 g/mol

IUPAC Name

4-bromo-3-iodobenzohydrazide

InChI

InChI=1S/C7H6BrIN2O/c8-5-2-1-4(3-6(5)9)7(12)11-10/h1-3H,10H2,(H,11,12)

InChI Key

RJCGMCPCHATWDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)NN)I)Br

Origin of Product

United States

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